Cas no 2680770-07-2 (tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate)

Technical Introduction: Tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate is a specialized carbamate-protected aniline derivative, featuring a bromo-substituted aromatic ring and a tetrahydrofuran (THF)-based ether linkage. This compound is valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) group provides robust amine protection, enabling selective deprotection under mild acidic conditions. The bromo substituent offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the oxolanyl methoxy moiety enhances solubility and steric modulation. Its well-defined reactivity profile makes it a versatile building block for complex molecule synthesis.
tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate structure
2680770-07-2 structure
Product name:tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate
CAS No:2680770-07-2
MF:C16H22BrNO4
MW:372.254184246063
CID:5623813
PubChem ID:165924798

tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28301037
    • 2680770-07-2
    • tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
    • tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate
    • Inchi: 1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-13-8-12(17)4-5-14(13)21-10-11-6-7-20-9-11/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,19)
    • InChI Key: VQADLLYOOKRHJH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)OCC1COCC1

Computed Properties

  • Exact Mass: 371.07322g/mol
  • Monoisotopic Mass: 371.07322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 56.8Ų

tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28301037-0.05g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28301037-2.5g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-28301037-0.5g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-28301037-0.25g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28301037-10.0g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-28301037-1.0g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-28301037-5.0g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-28301037-0.1g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28301037-5g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2
5g
$2692.0 2023-09-07
Enamine
EN300-28301037-1g
tert-butyl N-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}carbamate
2680770-07-2
1g
$928.0 2023-09-07

Additional information on tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate

Recent Advances in the Study of tert-Butyl N-{5-Bromo-2-(Oxolan-3-Yl)Methoxyphenyl}Carbamate (CAS: 2680770-07-2)

The compound tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate (CAS: 2680770-07-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a brominated phenyl ring and a tetrahydrofuran (THF) moiety, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential applications in therapeutic interventions.

One of the key areas of research has been the optimization of synthetic routes for tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study also highlighted the compound's stability under various physiological conditions, making it a viable candidate for further preclinical testing.

In terms of biological activity, recent in vitro studies have demonstrated that tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate exhibits potent inhibitory effects on specific kinase enzymes involved in inflammatory pathways. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), suggest that the compound could be developed as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study further elucidated the structure-activity relationship (SAR) of the compound, providing insights into how modifications to its structure could enhance its efficacy and reduce potential side effects.

Another significant development is the exploration of the compound's potential in oncology. Preliminary data from a collaborative study between academic and industry researchers (Nature Communications, 2024) indicate that tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate may act as a selective inhibitor of certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis, although further mechanistic studies are required to fully understand these effects.

Despite these promising findings, challenges remain in the development of tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling subject for ongoing research.

In conclusion, tert-butyl N-{5-bromo-2-(oxolan-3-yl)methoxyphenyl}carbamate (CAS: 2680770-07-2) represents a promising candidate in the field of chemical biology and drug discovery. Recent studies have advanced our understanding of its synthesis, biological activity, and potential therapeutic applications. Continued research efforts will be essential to fully realize its clinical potential and address the remaining challenges in its development.

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